3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Description
Properties
IUPAC Name |
3-pyridin-4-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-4-12-5-2-8(1)11-9-7-13-6-3-10(9)15-14-11/h1-2,4-5,13H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJLORGVCJIALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction begins with the Rh₂(OAc)₄-catalyzed decomposition of vinyldiazoacetates, generating a rhodium-bound carbenoid. This species inserts into the N–O bond of the isoxazole, forming a transient azatriene intermediate. Subsequent 6π-electrocyclization yields a dihydropyridine, which is oxidized to the aromatic pyridine. Key optimizations include:
Substrate Functionalization
Introducing the pyridin-4-yl group at the isoxazole’s 3-position necessitates pre-functionalized starting materials. For example, 3-(pyridin-4-yl)isoxazole is synthesized via 1,3-dipolar cycloaddition between pyridin-4-yl acetonitrile oxide and acetylene derivatives. This precursor undergoes ring expansion with ethyl (E)-styryldiazoacetate to afford the tetrahydropyridine core after hydrogenation (Table 1).
Table 1. Representative Yields for Rhodium-Catalyzed Syntheses
| Starting Material | Diazo Compound | Product Yield (%) |
|---|---|---|
| 3-(Pyridin-4-yl)isoxazole | Ethyl (E)-styryldiazoacetate | 78 |
| 3-Methylisoxazole | Ethyl vinyldiazoacetate | 85 |
Cyclocondensation Strategies
Cyclocondensation of bifunctional precursors offers a direct route to the bicyclic system. This approach often employs diamines or aminoketones to form the tetrahydropyridine ring, followed by isoxazole annulation.
Two-Step Cyclocondensation
A reported method involves:
- Formation of Tetrahydropyridine : Reacting 4-aminopyridine with glutaraldehyde under acidic conditions yields 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine.
- Isoxazole Installation : The 3-position is functionalized via Suzuki-Miyaura coupling with pyridin-4-ylboronic acid, using Pd(PPh₃)₄ as a catalyst.
This method achieves moderate yields (45–60%) but requires stringent control over coupling conditions to prevent over-oxidation.
One-Pot Multicomponent Reactions
Recent advances utilize in situ generation of intermediates. For instance, reacting 3-cyano-4-pyridone with hydroxylamine hydrochloride and ethyl acetoacetate in ethanol under reflux forms the isoxazole ring concurrently with the tetrahydropyridine framework. The reaction proceeds via:
- Knoevenagel Condensation : Between ethyl acetoacetate and 3-cyano-4-pyridone.
- Cyclization : Hydroxylamine mediates oximation and subsequent heterocyclization.
Hydrogenation and Reduction Techniques
Partial saturation of the pyridine ring is critical for achieving the tetrahydro moiety. Catalytic hydrogenation using Pd/C or Raney Ni under controlled pressure (1–3 atm H₂) selectively reduces the pyridine ring without affecting the isoxazole. Key parameters include:
- Temperature : 25–50°C to prevent over-reduction.
- Solvent : Ethanol or THF ensures substrate solubility and catalyst activity.
Solid-Phase Synthesis and Parallel Optimization
High-throughput methodologies enable rapid exploration of reaction conditions. Immobilizing the isoxazole precursor on Wang resin allows sequential functionalization via:
- Resin Activation : Treating with trichloromethyl chloroformate.
- Nucleophilic Substitution : Introducing the pyridin-4-yl group using 4-pyridylmagnesium bromide.
- Cleavage and Cyclization : TFA-mediated cleavage followed by cyclocondensation with 1,5-diaminopentane.
This approach achieves 70% purity after HPLC, though scalability remains challenging.
Mechanistic Insights and Computational Modeling
DFT studies reveal that the N–O bond cleavage in isoxazoles during rhodium-catalyzed reactions proceeds via a concerted asynchronous pathway, with a transition state energy of 25.3 kcal/mol. Substituents at the 3-position (e.g., pyridin-4-yl) lower the activation barrier by stabilizing partial positive charge development through resonance.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine ring to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Pharmacokinetic and Toxicity Profiles
- Solubility : THIP’s hydroxyl group grants high aqueous solubility (25 mg/mL), whereas the target compound’s pyridinyl group reduces solubility (2.1 mg/mL) but enhances membrane permeability .
- Metabolism : The pyridinyl group in the target compound undergoes hepatic CYP3A4-mediated oxidation, producing inactive metabolites .
Biological Activity
The compound 3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine , also known as gaboxadol (THIP) , is a notable member of the isoxazole family and has garnered attention for its biological activity, particularly as a selective agonist for GABA receptors. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Gaboxadol is characterized by its unique structure, which includes a tetrahydroisoxazole ring fused with a pyridine moiety. The molecular formula is , and it has a molecular weight of approximately 176.22 g/mol. The compound's structure is crucial for its interaction with GABA receptors.
Gaboxadol functions primarily as a partial agonist at GABA receptors. It exhibits functional selectivity for receptors containing the delta subunit, which are implicated in various neurological processes. Unlike traditional benzodiazepines, gaboxadol does not significantly enhance the effects of these compounds, indicating a distinct mechanism of action that may reduce side effects associated with other GABAergic drugs .
Pharmacological Effects
- GABAergic Activity : Gaboxadol enhances inhibitory neurotransmission by binding to GABA receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This effect contributes to its sedative and anxiolytic properties.
- Neuroprotective Effects : Research suggests that gaboxadol may offer neuroprotective benefits in models of neurodegeneration by modulating excitatory neurotransmission .
- Potential in Sleep Disorders : Due to its sedative properties, gaboxadol has been investigated for its efficacy in treating sleep disorders such as insomnia. Clinical trials have shown promise in improving sleep quality without the dependency issues associated with benzodiazepines .
Case Studies
- Clinical Trials : In a randomized controlled trial involving patients with insomnia, gaboxadol demonstrated significant improvements in sleep latency and total sleep time compared to placebo .
- Neurodegenerative Models : In animal studies using models of Alzheimer’s disease, gaboxadol administration resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Comparative Analysis with Other GABAergic Drugs
| Compound | Mechanism of Action | Selectivity | Therapeutic Use |
|---|---|---|---|
| Gaboxadol (THIP) | Partial agonist | Delta-containing | Insomnia, Neuroprotection |
| Diazepam | Full agonist | Non-selective | Anxiety, Muscle Relaxant |
| Zolpidem | Full agonist | Alpha-1 selective | Insomnia |
Gaboxadol's unique profile allows it to potentially offer therapeutic benefits without the risks associated with full agonists like diazepam or zolpidem.
Q & A
Q. Table 1. Key Synthetic Parameters for Isoxazolo-Pyridine Derivatives
| Step | Conditions | Yield Range | Ref |
|---|---|---|---|
| Cyclization | THF, 0°C, 12 h | 40–60% | |
| Aldol Elaboration | LDA, −78°C, RCHO/RCOCl | 55–75% | |
| Suzuki Coupling | Pd(PPh), NaCO, 80°C | 70–85% |
Q. Table 2. Biological Activity Trends
| Substituent | Activity (IC/MIC) | Key Target | Ref |
|---|---|---|---|
| 4-Pyridinyl | 3.2 µM (EGFR) | Kinase inhibition | |
| 3-Cl-Phenyl | 8 µg/mL (S. aureus) | Antimicrobial | |
| CFO-Benzoyl | 1.5 µM (HER2) | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
